![molecular formula C12H15FN2O B3093025 1-(3-Fluorobenzoyl)-3-methylpiperazine CAS No. 1240564-46-8](/img/structure/B3093025.png)
1-(3-Fluorobenzoyl)-3-methylpiperazine
Overview
Description
1-(3-Fluorobenzoyl)-3-methylpiperazine, also known as FBP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. FBP is a piperazine derivative that has a fluorobenzoyl group attached to it, making it a unique compound with interesting properties.
Mechanism of Action
Target of Action
It’s worth noting that fluorinated compounds often exhibit unique interactions with biological targets due to the unique properties of the carbon-fluorine bond .
Mode of Action
The fluorine atom’s high electronegativity can influence the compound’s reactivity and interactions with biological targets .
Biochemical Pathways
Fluorinated compounds can have unique effects on biochemical pathways due to the unique properties of the carbon-fluorine bond .
Pharmacokinetics
Fluorinated compounds often exhibit unique pharmacokinetic properties due to the unique properties of the carbon-fluorine bond .
Result of Action
Fluorinated compounds often exhibit unique biological effects due to the unique properties of the carbon-fluorine bond .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-Fluorobenzoyl)-3-methylpiperazine. For instance, the presence of other chemicals, pH levels, temperature, and biological factors can all potentially impact the compound’s behavior .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-Fluorobenzoyl)-3-methylpiperazine in lab experiments is its high purity level, which makes it a reliable compound for scientific research. However, one of the limitations of using this compound is its relatively high cost, which can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for the study of 1-(3-Fluorobenzoyl)-3-methylpiperazine. One potential direction is the development of new drugs based on this compound, which could have potential applications in the treatment of various diseases. Another potential direction is the further study of this compound's mechanism of action, which could lead to a better understanding of the neurological processes involved in various diseases. Additionally, this compound could be studied further for its potential use in neuroimaging and other diagnostic tools.
Scientific Research Applications
1-(3-Fluorobenzoyl)-3-methylpiperazine has been used in various scientific research studies due to its potential applications in medicinal chemistry and drug discovery. It has been studied for its potential use as an antipsychotic drug, as well as its potential use in the treatment of cancer and other diseases. This compound has also been studied for its potential use as a diagnostic tool in the field of neuroimaging.
properties
IUPAC Name |
(3-fluorophenyl)-(3-methylpiperazin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-9-8-15(6-5-14-9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKAQEZWMKZGCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234131 | |
Record name | (3-Fluorophenyl)(3-methyl-1-piperazinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1240564-46-8 | |
Record name | (3-Fluorophenyl)(3-methyl-1-piperazinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240564-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Fluorophenyl)(3-methyl-1-piperazinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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